N-cycloheptyl-N'-(4-nitrophenyl)ethanediamide
Overview
Description
N-cycloheptyl-N’-(4-nitrophenyl)ethanediamide: is an organic compound characterized by the presence of a cycloheptyl group and a 4-nitrophenyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-N’-(4-nitrophenyl)ethanediamide typically involves the reaction of cycloheptylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with ethylenediamine to yield the final product. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-cycloheptyl-N’-(4-nitrophenyl)ethanediamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature to 50°C
Substitution: Nucleophiles such as alkyl halides, solvents like dimethylformamide, temperatures ranging from 0°C to 100°C
Hydrolysis: Hydrochloric acid or sodium hydroxide, temperatures ranging from room temperature to 100°C
Major Products:
Reduction: N-cycloheptyl-N’-(4-aminophenyl)ethanediamide
Substitution: Various substituted ethanediamide derivatives
Hydrolysis: Cycloheptylamine, 4-nitrobenzoic acid, and ethylenediamine
Scientific Research Applications
N-cycloheptyl-N’-(4-nitrophenyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of novel materials with specific properties.
Biology and Medicine: Studied for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-N’-(4-nitrophenyl)ethanediamide involves its interaction with specific molecular targets, depending on the context of its application. For example, in reduction reactions, the nitro group undergoes electron transfer processes facilitated by the catalyst, leading to the formation of the corresponding amine. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
N-cycloheptyl-N’-(4-aminophenyl)ethanediamide: A reduced form of the compound with an amine group instead of a nitro group.
N-cycloheptyl-N’-(4-chlorophenyl)ethanediamide: A derivative with a chloro group instead of a nitro group.
N-cycloheptyl-N’-(4-methylphenyl)ethanediamide: A derivative with a methyl group instead of a nitro group.
Uniqueness: N-cycloheptyl-N’-(4-nitrophenyl)ethanediamide is unique due to the presence of both a cycloheptyl group and a 4-nitrophenyl group, which impart distinct chemical and physical properties
Properties
IUPAC Name |
N-cycloheptyl-N'-(4-nitrophenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-14(16-11-5-3-1-2-4-6-11)15(20)17-12-7-9-13(10-8-12)18(21)22/h7-11H,1-6H2,(H,16,19)(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYZVNSAKYAWGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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